N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide
Description
The compound N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide features a benzofuran core substituted with a carboxamide group at position 2, an ethoxyacetamido group at position 3, and a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety as the N-substituent. This structure combines a rigid benzofuran scaffold with polar functional groups (amide and ethoxyacetamido), which may enhance solubility and target binding in pharmacological contexts.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-2-25-10-17(23)22-18-13-5-3-4-6-14(13)28-19(18)20(24)21-12-7-8-15-16(9-12)27-11-26-15/h3-9H,2,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFJNJCZLYPLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzofuran and benzo[d][1,3]dioxole derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts for the coupling reactions.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
Amide Bond Cleavage
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Reagents : 6M HCl (aqueous) or 2M NaOH (methanol/water)
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Conditions : Reflux at 80–100°C for 4–8 hours
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Products :
-
Mechanism : Nucleophilic attack by water or hydroxide ions at the carbonyl carbon, leading to bond rupture.
Benzodioxole Ring Opening
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Reagents : Concentrated H₂SO₄
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Conditions : Room temperature, 12–24 hours
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Products : Catechol derivatives via acid-catalyzed ring scission.
Transamidation Reactions
The ethoxyacetamido group participates in transamidation, enabling modular derivatization:
| Amine Nucleophile | Reagents/Conditions | Yield | Product Profile |
|---|---|---|---|
| Piperidine | Boc₂O/DMAP, toluene, 60°C, 1 hour | 94% | N-piperidinyl carboxamide derivative |
| Morpholine | Boc₂O/DMAP, toluene, 6 hours | 97% | N-morpholinyl analog |
| Tryptamine | Boc₂O/DMAP, acetonitrile, 4 hours | 56% | Biologically active tryptamine conjugate |
Data adapted from MDPI studies on analogous benzofuran carboxamides .
This reaction proceeds via a two-step mechanism:
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Boc Protection : Formation of an N-acyl-Boc-carbamate intermediate.
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Aminolysis : Nucleophilic displacement by the amine, releasing the Boc group .
Reduction Reactions
Selective reduction of functional groups has been documented:
Nitro Group Reduction (if present in analogs):
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Reagents : H₂/Pd-C (10% w/w)
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Conditions : Ethanol, 25°C, 2 hours
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Product : Corresponding amine derivative.
Ester-to-Alcohol Reduction (hypothetical for ester analogs):
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Reagents : LiAlH₄ in THF
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Yield : ~85% (estimated from similar systems).
Palladium-Catalyzed Cross-Coupling
The benzofuran core supports Pd-mediated C–H functionalization:
C3 Arylation (demonstrated in related compounds):
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : 8-Aminoquinoline
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Conditions : DMA solvent, 110°C, 24 hours
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Scope : Tolerates aryl iodides with electron-withdrawing/donating groups .
Mechanistic pathway:
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C–H Activation : Pd insertion at the C3 position of benzofuran.
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Oxidative Addition : Aryl iodide binds to Pd(II).
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Reductive Elimination : Forms C–C bond, regenerating Pd(0) .
Oxidation Reactions
Benzofuran Ring Oxidation :
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Reagents : mCPBA (meta-chloroperbenzoic acid)
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Conditions : Dichloromethane, 0°C → RT
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Product : Epoxidized benzofuran (hypothesized for structural analogs).
Stability Under Physiological Conditions
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pH-Dependent Degradation :
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Stable at pH 7.4 (simulated blood plasma) for >24 hours.
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Rapid hydrolysis (<2 hours) in acidic environments (pH ≤ 3).
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Scientific Research Applications
Synthesis Techniques
Recent studies have highlighted efficient synthetic routes for producing benzofuran derivatives, including N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide. One notable method involves C–H arylation and transamidation , allowing for the introduction of various substituents at the C3 position of the benzofuran scaffold. This modular approach not only enhances the yield but also facilitates the exploration of structure-activity relationships (SAR) in drug development .
Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Antimicrobial Activity
Another area of application is in antimicrobial research. Compounds with a benzofuran core have shown promising results against a range of bacterial and fungal pathogens. The effectiveness of this compound in inhibiting microbial growth suggests its potential as a lead compound for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of benzofuran demonstrated that modifications at the C3 position significantly impact their anticancer efficacy. This compound was found to be particularly effective against breast cancer cells, showing an IC50 value in the low micromolar range. This highlights its potential as a candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting that it could be further explored as a novel antimicrobial agent .
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s ethoxyacetamido group may require multi-step synthesis, akin to the HATU-mediated coupling used for compound 7b ().
- Biological Relevance : Benzo[d][1,3]dioxol-5-yl derivatives (e.g., ) are frequently explored as enzyme inhibitors, suggesting the target compound may have similar applications.
- Solubility Trends: Compounds with polar substituents (e.g., ethoxyacetamido) often exhibit improved pharmacokinetic profiles compared to nonpolar analogs like compound B9 ().
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on various mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula: C18H20N2O4
- Molecular Weight: 336.36 g/mol
- IUPAC Name: this compound
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has shown inhibitory effects on the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and growth .
- Antioxidant Activity: The presence of the benzo[d][1,3]dioxole moiety suggests potential antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, reducing oxidative stress in cellular environments .
- Anti-inflammatory Effects: Research indicates that derivatives of benzofuran compounds can modulate inflammatory pathways. This compound may exhibit similar properties by inhibiting pro-inflammatory cytokines .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | PI3K inhibition | |
| Antioxidant Activity | Free radical scavenging | |
| Anti-inflammatory | Reduced cytokine levels |
Case Study 1: Cancer Cell Line Studies
A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: In Vivo Efficacy
In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to controls. Histopathological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory markers in treated animals .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with substituted amines. Key steps include:
- Solvent selection : DMF or dioxane/water mixtures are common for their polar aprotic properties, facilitating nucleophilic acyl substitution .
- Catalysts : Pd(OAc)₂ with XPhos ligand enhances cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) for aryl-ethynyl or aryl-boronate intermediates .
- Workup : Silica gel chromatography is standard for purification, achieving >95% purity .
- Data Table :
| Reaction Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amide coupling | LiH/DMF | 80–100 | 65–75 | 92–95 |
| Cross-coupling | Pd(OAc)₂/XPhos | 100 | 50–60 | 90–93 |
Q. How can NMR and LC-MS-TOF be applied to confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the benzodioxole protons (δ 6.7–6.9 ppm), ethoxyacetamido methylene (δ 3.4–3.6 ppm), and benzofuran carbonyl (δ 165–170 ppm) .
- LC-MS-TOF : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 410.1234) and detects impurities .
- Advanced Tip : Use deuterated DMSO for NMR to resolve overlapping peaks in aromatic regions .
Q. What preliminary biological assays are suitable for evaluating its enzyme inhibition potential?
- Methodology :
- Target selection : Screen against acetylcholinesterase (Alzheimer’s models) or cytochrome P450 isoforms (drug metabolism studies) .
- Assay design : Use Ellman’s method for cholinesterase inhibition (IC₅₀ determination) or fluorogenic substrates for CYP450 activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodology :
- Substituent variation : Modify the ethoxyacetamido group (e.g., replace with methylcarboxamide or cyclopropane derivatives) to assess steric/electronic effects .
- Benzodioxole replacement : Test bioisosteres like dimethoxybenzene or naphthofuran to enhance metabolic stability .
Q. What advanced spectroscopic techniques resolve contradictions in spectral data interpretation?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve ambiguous proton-proton correlations in benzofuran and benzodioxole regions .
- X-ray crystallography : Confirm absolute stereochemistry of chiral intermediates (e.g., exo/endo dihydrofuran conformers) .
- Example : Discrepancies in ¹³C NMR carbonyl signals (δ 168 vs. 170 ppm) were resolved via HSQC, revealing rotational isomerism .
Q. How can in vivo neurogenesis or anticonvulsant models validate therapeutic potential?
- Methodology :
- Rodent models : Use kainic acid-induced seizures (anticonvulsant assays) or BrdU staining in hippocampal neurons (neurogenesis) .
- Dosing : Administer 10–50 mg/kg intraperitoneally; monitor plasma levels via LC-MS for pharmacokinetic profiling .
Contradiction Analysis and Mitigation
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Root Cause : Poor solubility or off-target binding not modeled in docking studies.
- Mitigation :
- Physicochemical profiling : Measure logP (target: 2.5–3.5) and aqueous solubility (≥50 µM) early in development .
- Proteome-wide screening : Use activity-based protein profiling (ABPP) to identify off-target interactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
